(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-phenyl-methanol
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Overview
Description
“(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-phenyl-methanol” is a unique chemical compound with the empirical formula C10H11N3OS . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented in the available resources. The molecular weight is 221.28 and the molecular formula is C10H11N3OS .Scientific Research Applications
- Research Findings : In a comprehensive study, derivatives of this compound were synthesized and characterized. They demonstrated significant antioxidant potential, comparable to ascorbic acid. These findings suggest its use in developing natural antioxidants for health and wellness applications .
- Research Findings : Several derivatives exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including Candida albicans. Molecular docking studies validated their potential by showing strong interactions with bacterial enzymes. Notably, some derivatives were identified as promising candidates for oral antibiotic therapies .
- Research Findings : Among related compounds, one derivative demonstrated adequate cytotoxic effects. Further studies could explore its potential as an anticancer agent .
- Research Findings : A specific derivative (4-(5-Mercapto-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)) was synthesized and evaluated for antiproliferative activity. Further investigations could reveal its mechanism of action and potential therapeutic applications .
- Research Findings : Some derivatives showed activity against Candida albicans, highlighting their potential as antifungal agents. Further studies could explore their efficacy and safety profiles .
- Research Findings : Researchers have used this compound as a starting point to synthesize new derivatives with modified properties. These efforts contribute to drug discovery and development .
Antioxidant Activity
Antibacterial Properties
Cytotoxic Effects
Antiproliferative Activity
Antifungal Properties
Drug Design and Development
Mechanism of Action
Target of Action
It is known that triazole derivatives, which this compound is a part of, primarily target theheme protein , which cocatalyzes cytochrome P-450-dependent 14α-demethylation of lanosterol .
Mode of Action
Triazole and imidazole molecules, which are structurally similar, act by inhibiting the enzyme lanosterol 14α-demethylase . This inhibition disrupts the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane .
Biochemical Pathways
Based on the mode of action of similar triazole compounds, it can be inferred that the compound affects theergosterol biosynthesis pathway . The inhibition of this pathway leads to a decrease in ergosterol levels and an accumulation of 14α-methyl sterols, disrupting the fungal cell membrane and inhibiting fungal growth .
Pharmacokinetics
It is known that triazoles generally have a slow metabolic rate and good oral bioavailability .
Result of Action
Based on the mode of action of similar triazole compounds, it can be inferred that the compound disrupts the integrity of the fungal cell membrane, leading to the inhibition of fungal growth .
Action Environment
It is known that the activity of similar triazole compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
properties
IUPAC Name |
3-[hydroxy(phenyl)methyl]-4-methyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-13-9(11-12-10(13)15)8(14)7-5-3-2-4-6-7/h2-6,8,14H,1H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUHARJNOBAHWFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-phenyl-methanol |
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